2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide
Description
Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethylamino]-4-(3-methylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-13-3-2-4-15(11-13)24-19-17(18(21)27)12-23-20(25-19)22-10-9-14-5-7-16(26)8-6-14/h2-8,11-12,26H,9-10H2,1H3,(H2,21,27)(H2,22,23,24,25) |
InChI Key |
UAHPIQCCJSRAAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reactants | Conditions | Description |
|---|---|---|---|
| 1 | Pyrimidine-5-carboxamide precursor | Heating in inert solvent (e.g., toluene) with Lewis acid catalyst (e.g., aluminum oxide) | Formation of activated pyrimidine intermediate suitable for substitution |
| 2 | 4-Hydroxyphenethylamine | Reaction with pyrimidine intermediate, temperature 50-150°C, inert atmosphere | Nucleophilic substitution at 2-position to introduce hydroxyphenethylamino group |
| 3 | m-Toluidine (m-tolylamine) | Similar conditions as step 2, sometimes sequential or simultaneous | Amination at 4-position to introduce m-tolylamino group |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure 2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide |
Catalysts and Solvents
- Catalysts: Lewis acids such as aluminum oxide (Al2O3) are preferred to facilitate nucleophilic aromatic substitution on the pyrimidine ring.
- Solvents: Aromatic solvents like toluene, xylene, or cycloalkanes such as cyclohexane are used, sometimes mixed with ammonia or inert solvents to optimize reaction rates and selectivity.
Reaction Conditions
- Temperature ranges from 50°C to 300°C depending on the step and reagents.
- Ammonia or amine excess is used to drive the substitution reactions.
- Pressure is generally atmospheric but can be adjusted for specific hydrogenation or reduction steps if needed.
Synthetic Challenges and Solutions
Selectivity
- The selective introduction of amino groups at the 2- and 4-positions requires careful control of stoichiometry and reaction time to avoid polysubstitution or side reactions.
- Protection of the hydroxy group on the phenethylamine may be necessary to prevent unwanted side reactions during amination.
Intermediate Stability
- Pyrimidine intermediates can be sensitive to hydrolysis or oxidation; inert atmosphere and dry solvents are recommended.
- Use of β-alkoxypropionitriles as safer and less toxic intermediates has been reported in related pyrimidine syntheses to improve safety and yield.
Comparative Table of Preparation Routes
| Route | Starting Materials | Key Intermediates | Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Route A | Acrylonitrile derivatives | β-Alkoxypropionitriles | Lewis acids (Al2O3) | Safer intermediates, fewer side products | Requires multi-step synthesis |
| Route B | Malononitrile or acetonitrile | Aminomethylpyrimidine derivatives | Bronsted acids, hydrogenation catalysts | Direct pyrimidine core formation | Toxic reagents, complex reduction steps |
| Route C | Preformed pyrimidine-5-carboxamide | Amines (4-hydroxyphenethylamine, m-toluidine) | Lewis acids | High selectivity for substitution | Requires pure intermediates, careful reaction control |
Chemical Reactions Analysis
2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
AS1517499 (4-(Benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide)
- Structural Difference: Replaces the m-tolyl group with a 3-chloro-4-hydroxyphenethylamino moiety.
- Activity : Inhibits STAT6 (IC₅₀ = 21 nM) and blocks IL-4-induced Th2 differentiation (IC₅₀ = 2.3 nM) without affecting Th1 differentiation .
- Comparison : The chloro substitution enhances STAT6 affinity, whereas PRT-060318’s m-tolyl group favors Syk inhibition, highlighting how halogenation modulates target selectivity.
JNK Inhibitor (2-(tert-Butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)pyrimidine-5-carboxamide)
AXL Kinase Inhibitors (e.g., 2-(Butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}pyrimidine-5-carboxamide)
- Structural Difference: Features a butylamino group and a hydroxycyclohexylamino substituent.
- Activity : Exhibits AXL inhibition (pIC₅₀ = 6.44), indicating that hydrophobic substituents enhance kinase binding .
Physicochemical Properties
*Calculated based on molecular formula from .
Key Findings and Implications
- Substituent-Driven Selectivity : The 4-hydroxyphenethyl and m-tolyl groups in PRT-060318 optimize Syk binding, while chloro (AS1517499) or cyclohexyl (JNK inhibitor) groups redirect activity to other targets.
- Therapeutic Potential: PRT-060318’s Syk inhibition makes it valuable in thrombosis research, whereas STAT6 or AXL inhibitors may address immune disorders or cancer, respectively.
- Synthesis Challenges : Bulky substituents (e.g., tert-butyl) complicate synthesis but improve target affinity, as seen in JNK inhibitors .
Biological Activity
2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide is a synthetic compound with notable structural features, including a pyrimidine ring and various functional groups that suggest significant biological activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of multiple functional groups that enhance its interaction with biological targets. The compound features:
- A pyrimidine ring , which is a common motif in many bioactive compounds.
- Hydroxyphenethyl and tolylamino side chains, which may influence its binding affinity to enzymes and receptors.
Enzyme Inhibition
Preliminary studies have identified this compound as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. These enzymes play crucial roles in drug metabolism, suggesting that this compound may modulate drug interactions and pharmacokinetics significantly.
| Enzyme | Inhibition Type | Potential Implications |
|---|---|---|
| CYP1A2 | Competitive | Altered metabolism of drugs like caffeine |
| CYP2C9 | Non-competitive | Impact on anticoagulants like warfarin |
| CYP2D6 | Competitive | Variability in opioid and antidepressant metabolism |
| CYP3A4 | Mixed | Broad impact on numerous medications |
Anti-inflammatory Properties
Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation. This activity is particularly relevant for conditions such as asthma and other allergic diseases . The compound's ability to inhibit STAT6, a transcription factor involved in T-helper cell differentiation, further supports its potential in treating allergic conditions.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Cytochrome P450 Enzymes : The compound's structural features allow it to interact with the active sites of these enzymes, inhibiting their activity.
- Inhibition of Inflammatory Pathways : By targeting STAT6 and related signaling pathways, the compound may reduce the production of pro-inflammatory cytokines.
Case Studies
A study evaluating various derivatives of pyrimidine-based compounds found that certain analogs exhibited potent STAT6 inhibition with IC50 values as low as 21 nM. This highlights the potential for this compound to serve as a lead compound for developing new anti-inflammatory agents.
Comparative Analysis with Similar Compounds
Comparative studies reveal that while other pyrimidine derivatives share structural similarities with this compound, they often lack the specific combination of functional groups that confer unique biological activities.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(Benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | Contains similar amino substitutions | Potent STAT6 inhibitor |
| 2-Methoxy-5-((phenylamino)methyl)phenol | Lacks pyrimidine core | Limited anti-inflammatory activity |
Q & A
Q. What are the optimal synthetic pathways for 2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with condensation of pyrimidine precursors with substituted phenethyl and toluidine derivatives. Key steps include:
- Amide Coupling : Use coupling agents like EDC/HOBt for introducing the carboxamide group .
- Amination : Reacting intermediates with hydroxylamine hydrochloride under alkaline conditions to introduce amino groups, as seen in analogous pyrimidine syntheses .
- Condition Optimization : Control temperature (reflux at 80–100°C), solvent polarity (DMF or ethanol), and stoichiometric ratios to minimize side reactions. Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the compound?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH peaks at δ 8–10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- FT-IR : Identifies functional groups like amide (C=O stretch at ~1650 cm) and aromatic C-H bonds .
Advanced Research Questions
Q. How can computational methods assist in predicting reaction pathways or optimizing synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example:
- Reaction Path Search : Tools like GRRM or Gaussian simulate bond formation/cleavage steps, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS calculations predict solvent compatibility to improve yield .
These methods are validated experimentally, as demonstrated in ICReDD’s integrated computational-experimental workflows .
Q. What strategies resolve contradictions in spectroscopic data between studies?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Mitigation strategies include:
- Cross-Validation : Use multiple techniques (e.g., NMR, X-ray crystallography) to confirm bond connectivity .
- Standardized Protocols : Replicate experiments under identical conditions (solvent, temperature, concentration) .
- Dynamic NMR : Resolve tautomerism or conformational equilibria affecting spectral assignments .
Q. How can researchers design experiments to evaluate the compound’s bioactivity, leveraging structural analogs?
- Methodological Answer : Structural analogs (e.g., antimicrobial pyrimidine derivatives) suggest bioactivity screening approaches:
- In Silico Docking : Predict target binding (e.g., DHFR or kinase enzymes) using AutoDock or Schrödinger .
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (agar diffusion) .
- SAR Analysis : Modify substituents (e.g., m-tolyl group) to correlate structure with activity .
Q. What challenges arise in scaling up synthesis from laboratory to pilot-scale while maintaining purity?
- Methodological Answer : Scaling introduces issues like heat transfer inefficiencies and byproduct accumulation. Solutions include:
- Flow Chemistry : Improve mixing and temperature control for exothermic steps .
- In-line Analytics : Use PAT (Process Analytical Technology) for real-time monitoring of intermediates .
- Crystallization Engineering : Optimize cooling rates and solvent ratios to prevent amorphous solid formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
